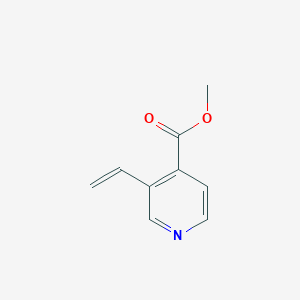

Methyl 3-ethenylpyridine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethenylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDWBMOXYPQDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Ethenylpyridine 4 Carboxylate

Strategies for Constructing the Pyridine (B92270) Core with Carboxylate Functionalization

The formation of the pyridine ring with the desired carboxylate functionality is a critical first step in the synthesis of the target molecule. Modern synthetic approaches have moved towards more efficient and environmentally benign methods, including one-pot sequential reactions, classic condensation reactions, and metal-free strategies.

Oxidative One-Pot Sequential Reactions in Pyridine-3-carboxylate Synthesis

Oxidative one-pot sequential reactions have emerged as a powerful tool for the efficient construction of complex molecules like pyridine-3-carboxylates from simple precursors in a single operation, avoiding the isolation of intermediates. organic-chemistry.org These reactions often involve an oxidative dehydrogenation step followed by a cascade of reactions, such as Michael addition, aldol-type condensation, and subsequent oxidative aromatization to form the pyridine ring. organic-chemistry.org

One notable strategy involves the reaction of inactivated saturated ketones with electron-deficient enamines. organic-chemistry.org This process begins with the in-situ generation of an α,β-unsaturated ketone from the saturated ketone via oxidative dehydrogenation. This is followed by a [3+3] annulation with a β-enaminoester. The cascade proceeds through a Michael addition of the enamine to the unsaturated ketone, followed by an intramolecular aldol-type condensation and finally an oxidative aromatization to yield the substituted pyridine-3-carboxylate. The use of an oxidizing agent is crucial for both the initial dehydrogenation and the final aromatization step.

| Reaction Type | Key Steps | Reactants | Significance |

|---|---|---|---|

| Oxidative One-Pot Sequential Reaction | Oxidative Dehydrogenation, Michael Addition, Aldol Condensation, Oxidative Aromatization | Saturated Ketones, β-enaminoesters | High efficiency, atom economy, and construction of complex pyridines from simple starting materials. organic-chemistry.org |

Condensation Reactions for Substituted Pyridine Carboxylic Acids

Classical condensation reactions remain a cornerstone for the synthesis of the pyridine nucleus. The Hantzsch pyridine synthesis, first reported in 1881, is a well-established multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. researchgate.netacsgcipr.org This reaction initially forms a 1,4-dihydropyridine derivative, which is subsequently oxidized to the corresponding pyridine. The choice of oxidizing agent can vary, with nitric acid being traditionally used. taylorfrancis.com This method is particularly useful for the synthesis of symmetrically substituted pyridine-3,5-dicarboxylates. Modifications to the classical Hantzsch synthesis allow for the preparation of unsymmetrical pyridines by employing a sequential approach where one of the condensation steps is performed prior to the main reaction. bohrium.com

Another important condensation approach is the Bohlmann-Rahtz pyridine synthesis, which provides a route to substituted pyridines through the condensation of an enamine with a product derived from the reaction of a β-ketoester and an alkyne. acsgcipr.org More recent advancements have led to one-pot modifications of the Bohlmann-Rahtz reaction, allowing for the synthesis of polysubstituted pyridines under mild conditions, often without the need for an additional acid catalyst. organic-chemistry.org

| Condensation Reaction | Key Reactants | Initial Product | Final Product |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Pyridine (after oxidation) |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, β-ketoester/alkyne adduct | Pyridine | Pyridine |

Metal-Free Approaches to Pyridine Synthesis

The development of metal-free synthetic methods is a significant goal in modern organic chemistry due to the cost, toxicity, and environmental impact associated with many metal catalysts. Several metal-free approaches for pyridine synthesis have been developed, often relying on multicomponent reactions. researchgate.netnih.gov

One such strategy involves the one-pot, four-component reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate), an acetophenone derivative, and ammonium acetate. nih.gov This method allows for the efficient construction of highly substituted pyridine derivatives in an environmentally friendly manner. The reaction proceeds through a series of condensation and cyclization steps, driven by the formation of stable intermediates. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in these types of reactions. nih.gov

Another innovative metal-free approach is the iodine-mediated oxidative cyclization. nih.gov This method involves the condensation of aryl hydrazines with aldehydes to form hydrazones, which then undergo an iodine-mediated oxidative cyclization to yield fused pyridine ring systems. This transition-metal-free process is applicable to a wide range of substrates and is scalable. nih.gov

Introduction of the Ethenyl Group

Once the pyridine core with the carboxylate functionality is in place, the next critical step is the introduction of the ethenyl (vinyl) group at the 3-position. This can be achieved through various modern synthetic techniques, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Condensation Reactions with Vinyl Acetate using Lewis Acid Catalysis

While palladium-catalyzed reactions are common, alternative strategies involving condensation reactions have also been explored. Vinyl acetate can serve as an inexpensive and readily available source for the vinyl group. Recent advancements have demonstrated the use of transition metal catalysis, such as cobalt(III)-catalysis, for the C-H activation and annulation of N-chloroamides with vinyl acetate, where vinyl acetate acts as an acetylene equivalent to form pyridone structures. nih.govchemrxiv.org Although not a direct Lewis acid-catalyzed condensation on a pre-formed pyridine, this highlights the utility of vinyl acetate in constructing vinyl-substituted heterocyclic systems.

Direct Lewis acid-catalyzed vinylation of pyridine derivatives remains a challenging area of research. The Lewis basicity of the pyridine nitrogen can lead to catalyst deactivation. However, the use of a suitable azophilic Lewis acid can enhance the reactivity of the pyridine ring towards C-H functionalization by coordinating to the nitrogen, which also sterically disfavors reactions at the C2 and C6 positions. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions (Heck Reaction, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are well-suited for the introduction of an ethenyl group onto a pyridine ring.

The Heck reaction involves the coupling of a vinyl halide or triflate with an alkene in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of Methyl 3-ethenylpyridine-4-carboxylate, this would typically involve the reaction of a 3-halopyridine-4-carboxylate (e.g., the bromo or iodo derivative) with a vinylating agent like ethylene or a vinylboronic acid derivative. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the vinylated product and regenerate the catalyst. organic-chemistry.org

The Stille coupling reaction provides another robust method for this transformation, involving the reaction of an organotin reagent with an organic halide in the presence of a palladium catalyst. In this context, a 3-halopyridine-4-carboxylate would be reacted with a vinylstannane reagent, such as vinyltributyltin. A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture and their tolerance of a wide variety of functional groups, which often negates the need for protecting groups. chemrxiv.org The reaction mechanism is similar to the Heck reaction, involving oxidative addition, transmetalation (transfer of the vinyl group from tin to palladium), and reductive elimination. researchgate.net

| Palladium-Catalyzed Coupling Reaction | Pyridine Substrate | Vinylation Reagent | Key Mechanistic Steps |

|---|---|---|---|

| Heck Reaction | 3-Halo- or 3-triflyloxy-pyridine-4-carboxylate | Ethylene, vinylboronic acid derivatives | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Stille Coupling | 3-Halo- or 3-triflyloxy-pyridine-4-carboxylate | Vinylstannane (e.g., vinyltributyltin) | Oxidative Addition, Transmetalation, Reductive Elimination |

Alkene Addition Reactions for Pyridine Ring Functionalization

The introduction of an ethenyl (vinyl) group onto the pyridine ring is a critical step in the synthesis of this compound. Alkene addition reactions provide a direct method for this transformation. These reactions often involve the C-H functionalization of the pyridine ring, a process that has gained significant attention for its atom economy.

One approach involves the use of transition metal catalysts, such as those based on rare-earth metals, to facilitate the addition of alkenes to the pyridine C-H bonds. Theoretical studies on the scandium-catalyzed C(sp²)–H addition of pyridines to allenes have revealed that the pyridine substrate itself can play a facilitating role in the catalytic cycle, particularly in the allene insertion step. acs.org The coordination of the pyridine substrate to the metal center can stabilize key intermediates, influencing the reaction mechanism. acs.org For less sterically hindered catalytic systems, a substrate-coordinated mechanism is often preferred. acs.org

Another strategy for pyridine functionalization is the use of zirconium-mediated reactions. Cationic Cp2Zr(η2-pyridyl)(L)+ complexes have been shown to undergo alkene and alkyne insertion reactions, providing a pathway for the functionalization of pyridines. acs.org

The regioselectivity of these addition reactions is a crucial aspect. The electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom typically direct functionalization to specific positions. researchgate.net While direct C-H functionalization often favors the 2- or 4-positions, strategic use of catalysts and directing groups can achieve substitution at the desired 3-position. researchgate.netorganic-chemistry.org Hard nucleophiles, such as organometallic reagents, tend to attack the 2-position of the pyridine ring in nucleophilic addition reactions. quimicaorganica.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce the ethenyl group. smolecule.com This often involves the use of a pre-functionalized pyridine, such as a halopyridine, which is then coupled with an ethenylboronic acid derivative. smolecule.com

Esterification Approaches to the Methyl Carboxylate

Once the pyridine ring is appropriately functionalized with the ethenyl group, the next key transformation is the formation of the methyl carboxylate group. This is typically achieved through the esterification of the corresponding carboxylic acid.

Direct esterification, specifically the Fischer esterification, is a common and straightforward method for converting a carboxylic acid to its corresponding ester. masterorganicchemistry.com This reaction involves heating the carboxylic acid, in this case, 3-ethenylpyridine-4-carboxylic acid, with an excess of methanol in the presence of an acid catalyst. smolecule.commasterorganicchemistry.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol (methanol) is often used as the solvent to ensure it is in large excess. masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Table 1: Reaction Parameters for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 3-ethenylpyridine-4-carboxylic acid, Methanol | Formation of the methyl ester |

| Catalyst | Concentrated H₂SO₄ or TsOH | To protonate the carbonyl and increase reactivity |

| Temperature | Reflux | To increase the reaction rate |

For the synthesis of pyridine carboxylic acid esters, cyclic processes have been developed where the esterification is carried out at reflux temperatures, and the resulting ester is recovered by distillation. google.com

An alternative route to the methyl carboxylate involves starting from a nitrile precursor. The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid, which is then esterified. smolecule.com This two-step process provides another pathway to the target molecule.

The hydrolysis of a nitrile can be performed under either acidic or alkaline conditions. lumenlearning.comchemguide.co.uk

Acidic Hydrolysis : The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid (HCl). chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt. chemguide.co.uk

Alkaline Hydrolysis : The nitrile is heated with an alkali solution, such as sodium hydroxide (NaOH). chemguide.co.uk This process initially forms the salt of the carboxylic acid and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org

The mechanism of acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. chemistrysteps.com Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide ion to the nitrile carbon. chemistrysteps.com

Once the 3-ethenylpyridine-4-carboxylic acid has been synthesized via nitrile hydrolysis, it can then be subjected to the direct esterification process with methanol as described in the previous section. researchgate.net

Table 2: Comparison of Nitrile Hydrolysis Conditions

| Condition | Reagents | Intermediate Product | Final Product after Workup |

|---|---|---|---|

| Acidic | Dilute HCl, Heat | Amide | Carboxylic Acid |

Optimization and Scale-Up Considerations in Synthesis

The successful transition of a synthetic route from a laboratory scale to an industrial scale requires careful optimization of reaction conditions to maximize yield and purity while ensuring economic viability and safety.

Several strategies can be employed to enhance the yield of this compound. In the context of the alkene addition reactions, the choice of catalyst and reaction conditions is paramount. For rare-earth-catalyzed C-H functionalization, the steric properties of the catalyst system can influence the reaction mechanism and, consequently, the yield. acs.org

For the esterification step, driving the equilibrium towards the product is key. As previously mentioned, using a large excess of methanol and removing water as it is formed are effective strategies. masterorganicchemistry.com In industrial settings, azeotropic distillation can be employed to remove water. For pyridine carboxylic acids, specific catalysts, such as a strong acid salt of the pyridine carboxylic acid ester itself, have been used in cyclic processes to improve efficiency. google.com The use of coupling reagents can also facilitate esterification under milder conditions, potentially increasing yields. nih.gov

Process parameters such as reaction temperature, time, and catalyst loading must be systematically optimized. Design of Experiments (DoE) can be a powerful tool for identifying the optimal combination of these variables to achieve the highest possible yield.

Achieving high purity of the final product is critical, particularly for pharmaceutical applications. Purification protocols must be developed and optimized for each step of the synthesis.

Following the synthesis, crude this compound will likely contain unreacted starting materials, by-products, and residual catalyst. Common purification techniques include:

Distillation : For volatile esters, vacuum distillation can be an effective method for purification. google.com

Crystallization : If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.

Chromatography : Flash column chromatography is a versatile technique for separating the desired product from impurities, although it may be less practical for very large-scale production. mdpi.com

Extraction : Liquid-liquid extraction is often used during the workup of a reaction to remove water-soluble impurities and separate the product into an organic layer.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for monitoring the purity of the product throughout the optimization process.

Continuous Flow Processes in Industrial Synthesis

The industrial synthesis of specialty chemicals such as this compound is increasingly benefiting from the adoption of continuous flow technologies. These processes offer significant advantages over traditional batch manufacturing, including enhanced safety, improved product consistency, higher yields, and greater scalability. The synthesis of this specific pyridine derivative in a continuous flow setup can be conceptualized through the application of well-established palladium-catalyzed cross-coupling reactions, which are readily adaptable to flow chemistry.

Continuous flow processes for the synthesis of complex molecules like this compound typically involve the precise control of reaction parameters such as temperature, pressure, and residence time by pumping the reactants through a heated and pressurized reactor system. This methodology allows for rapid optimization and efficient production.

For the introduction of the ethenyl group at the 3-position of the pyridine ring, a key transformation is the palladium-catalyzed cross-coupling of a halogenated precursor, such as Methyl 3-bromopyridine-4-carboxylate, with a suitable vinylating agent. Several powerful cross-coupling reactions, including the Heck, Suzuki, and Stille couplings, are amenable to continuous flow conditions and are prime candidates for the industrial synthesis of this compound.

The Mizoroki-Heck reaction, for instance, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. acs.org In a continuous flow scenario, a solution of Methyl 3-bromopyridine-4-carboxylate, a vinylating agent like ethylene or a vinylboronic acid derivative, a palladium catalyst, and a base would be continuously pumped through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. This approach offers benefits such as the potential for catalyst recycling and reduced metal contamination in the final product. acs.org

Similarly, the Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, can be employed. semanticscholar.orgscilit.comtaylorfrancis.com This would involve the reaction of Methyl 3-bromopyridine-4-carboxylate with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. Continuous flow Suzuki-Miyaura reactions have been extensively studied and have demonstrated high efficiency and scalability for the synthesis of various biaryl and vinyl-substituted aromatic compounds. semanticscholar.orgscilit.comtaylorfrancis.com

The Stille coupling offers another robust synthetic route, reacting the halogenated pyridine precursor with an organotin reagent, such as vinyltributylstannane, in the presence of a palladium catalyst. libretexts.orgwikipedia.orgorganic-chemistry.orgthermofisher.com While organotin compounds have toxicity concerns, their stability and high reactivity make them valuable in certain synthetic applications, and the enclosed nature of continuous flow systems can mitigate exposure risks. wikipedia.orgthermofisher.com

The choice of a specific cross-coupling methodology in an industrial setting would depend on factors such as the cost and availability of starting materials, catalyst efficiency and lifetime, and the ease of product purification.

A hypothetical continuous flow setup for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction would typically consist of the following components:

Reagent Pumps: Precisely controlled pumps to deliver streams of the reactants, catalyst, and base.

Micromixer: To ensure rapid and efficient mixing of the reactant streams before they enter the reactor.

Heated Reactor: A microreactor or a tube reactor (e.g., packed-bed or coil) where the reaction takes place at a controlled temperature.

Back-Pressure Regulator: To maintain the pressure required to keep the solvent in the liquid phase at elevated temperatures.

In-line Analysis (Optional): Techniques such as FT-IR or UV-Vis spectroscopy can be integrated for real-time reaction monitoring and optimization.

Collection/Downstream Processing: A system to collect the product stream, which can then be directed to a continuous purification module.

The table below illustrates plausible reaction parameters for the continuous flow synthesis of this compound using different palladium-catalyzed cross-coupling methods, based on analogous reactions reported in the literature for similar pyridine derivatives.

| Parameter | Heck Coupling | Suzuki-Miyaura Coupling | Stille Coupling |

| Precursor | Methyl 3-bromopyridine-4-carboxylate | Methyl 3-bromopyridine-4-carboxylate | Methyl 3-bromopyridine-4-carboxylate |

| Vinylating Agent | Ethylene or Vinylboronic acid derivative | Vinylboronic acid or ester | Vinyltributylstannane |

| Catalyst | Pd(OAc)₂ / Ligand | Pd(PPh₃)₄ or immobilized Pd catalyst | Pd(PPh₃)₄ or Pd₂ (dba)₃ |

| Base | Triethylamine or K₂CO₃ | K₂CO₃ or Cs₂CO₃ | - |

| Solvent | DMF or Acetonitrile | Dioxane/Water or Toluene | THF or DMF |

| Temperature (°C) | 100 - 150 | 80 - 120 | 80 - 110 |

| Pressure (bar) | 10 - 20 | 5 - 15 | 5 - 15 |

| Residence Time (min) | 5 - 30 | 10 - 40 | 10 - 30 |

| Catalyst Loading (mol%) | 0.5 - 2 | 1 - 5 | 1 - 3 |

| Typical Yield (%) | 75 - 90 | 80 - 95 | 85 - 98 |

Interactive Data Table

| Parameter | Heck Coupling | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|---|

| Precursor | Methyl 3-bromopyridine-4-carboxylate | Methyl 3-bromopyridine-4-carboxylate | Methyl 3-bromopyridine-4-carboxylate |

| Vinylating Agent | Ethylene or Vinylboronic acid derivative | Vinylboronic acid or ester | Vinyltributylstannane |

| Catalyst | Pd(OAc)₂ / Ligand | Pd(PPh₃)₄ or immobilized Pd catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |

| Base | Triethylamine or K₂CO₃ | K₂CO₃ or Cs₂CO₃ | - |

| Solvent | DMF or Acetonitrile | Dioxane/Water or Toluene | THF or DMF |

| Temperature (°C) | 100 - 150 | 80 - 120 | 80 - 110 |

| Pressure (bar) | 10 - 20 | 5 - 15 | 5 - 15 |

| Residence Time (min) | 5 - 30 | 10 - 40 | 10 - 30 |

| Catalyst Loading (mol%) | 0.5 - 2 | 1 - 5 | 1 - 3 |

| Typical Yield (%) | 75 - 90 | 80 - 95 | 85 - 98 |

The implementation of continuous flow processes for the synthesis of this compound represents a significant advancement in manufacturing efficiency and safety. The ability to fine-tune reaction conditions in real-time allows for the optimization of yield and purity, leading to a more cost-effective and sustainable industrial production of this important chemical intermediate.

Chemical Reactivity and Transformation Pathways

Reactions of the Ethenyl Group

The ethenyl substituent is susceptible to a variety of reactions typical of alkenes, including hydrogenation, oxidation, reduction, and addition reactions. Its reactivity is modulated by the electronic properties of the substituted pyridine (B92270) ring to which it is attached. smolecule.com

Hydrogenation of the Ethenyl Moiety

The selective hydrogenation of the ethenyl group to an ethyl group is a key transformation. This reaction requires careful selection of catalysts and conditions to avoid the simultaneous reduction of the pyridine ring. Catalytic hydrogenation is a common method for reducing pyridines and their derivatives. liverpool.ac.ukyoutube.com While the pyridine ring can be hydrogenated under certain conditions, the ethenyl double bond is generally more susceptible to reduction.

For instance, rhodium catalysts, such as Rhodium(III) oxide (Rh₂O₃), have been shown to be effective for the hydrogenation of pyridines with alkene substituents under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk By controlling the reaction conditions, it is possible to achieve selective reduction of the ethenyl group.

Table 1: Illustrative Conditions for Selective Hydrogenation

| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (bar) | Product |

|---|---|---|---|---|

| Rh₂O₃ | Molecular Hydrogen (H₂) | 40 | 5 | Methyl 3-ethylpyridine-4-carboxylate |

Oxidation Reactions to Aldehydes or Carboxylic Acids

The ethenyl group can be oxidatively cleaved to yield either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. This transformation is a valuable method for introducing oxygen-containing functional groups. The oxidation of vinyl groups on aromatic rings is a well-established synthetic procedure. For example, the vinyl group of chlorophyll derivatives can be oxidized to an aldehyde by atmospheric oxygen in the presence of thiol catalysts. researchgate.net Common methods for this transformation on vinylarenes include ozonolysis followed by a reductive or oxidative workup, or the use of oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) followed by sodium periodate (NaIO₄).

Reaction Pathways for Oxidation:

To Aldehyde: Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) would yield 3-formyl-pyridine-4-carboxylic acid methyl ester.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate under basic conditions, or ozonolysis with an oxidative workup (e.g., with hydrogen peroxide, H₂O₂), would lead to the formation of pyridine-3,4-dicarboxylic acid 4-methyl ester.

Reduction Reactions to Alkane Derivatives

The complete reduction of the ethenyl moiety to its corresponding saturated alkane (ethyl) derivative is achieved through hydrogenation. This reaction is synthetically important for modifying the electronic and steric properties of the molecule without altering the pyridine core. Catalytic hydrogenation using catalysts such as palladium, platinum, or rhodium is highly effective for this purpose. youtube.com The conditions for this reduction are similar to those for hydrogenation but are driven to completion to ensure the full saturation of the double bond. liverpool.ac.ukresearchgate.net

Electrocatalytic hydrogenation represents a modern approach that can proceed under ambient temperature and pressure, offering a more energy-efficient alternative to traditional thermal processes that often require elevated temperatures and pressures. acs.orgnih.gov

Addition Reactions to the Unsaturated System

The ethenyl group of vinylpyridines can participate in addition reactions. Due to the electron-withdrawing nature of the pyridine ring, the β-carbon of the ethenyl group is electrophilic and susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. nih.govnsf.gov This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond.

A wide range of nucleophiles, including organolithium reagents, enamines, and malonate esters, can add to the vinyl group. nih.govacs.org The resulting anionic intermediate can then be trapped by an electrophile, such as a proton source (like water or ammonium chloride) or other carbon-based electrophiles like aldehydes or acid halides. nih.govnsf.gov

Table 2: Examples of Michael Addition to a Vinylpyridine System

| Nucleophile | Electrophile Trap | Resulting Structure |

|---|---|---|

| Organolithium (R-Li) | H₂O / NH₄Cl | C-alkylation at the β-position |

| Malonate Ester | H⁺ | Addition of a malonate group |

Phosphorylation-Acylation Reactions

Vinylpyridines can undergo reactions to introduce phosphorus-containing groups. For example, the radical addition of bis(trimethylsiloxy)phosphine to vinylpyridines proceeds regioselectively to create (2-pyridinylethyl)phosphonites. researchgate.net These intermediates can be further functionalized. Such reactions are valuable for synthesizing compounds with potential applications as ligands or biologically active substances. researchgate.net This pathway opens the possibility of creating novel phosphinic acid derivatives of Methyl 3-ethenylpyridine-4-carboxylate.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution but reactive towards nucleophiles. The substituents on the ring significantly influence its reactivity.

Nucleophilic substitution reactions are a key method for functionalizing the pyridine ring. smolecule.com The electron-deficient character directs substitution to specific positions. In this compound, the presence of the electron-withdrawing methyl carboxylate group further deactivates the ring towards electrophiles but can activate it for nucleophilic aromatic substitution, particularly if a good leaving group is present at an appropriate position. For instance, a nitro group on a pyridine ring can be readily displaced by nucleophiles like fluoride. mdpi.com

Furthermore, the entire pyridine ring can be reduced (hydrogenated) to the corresponding piperidine derivative. nih.gov This transformation drastically changes the geometry and basicity of the molecule. The hydrogenation of substituted pyridines to piperidines is a common synthetic procedure, often requiring catalysts like rhodium, ruthenium, or platinum under hydrogen pressure. liverpool.ac.ukresearchgate.net The reaction of nicotinic acid methyl ester (a structural analog) has been shown to yield the corresponding piperidine derivative, although sometimes in lower yields compared to other substituted pyridines. acs.orgnih.gov

Finally, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. It can react with alkyl halides to form quaternary pyridinium salts. mdpi.comresearchgate.net This quaternization modifies the electronic properties of the ring, increasing its susceptibility to reduction and nucleophilic attack.

Electrophilic Substitution Reactions on the Pyridine Moiety

The pyridine nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the methyl carboxylate group at the 4-position. Consequently, electrophilic substitution on this compound is expected to be challenging and require harsh reaction conditions.

Nucleophilic Substitution Reactions on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2, C-6, and C-4). The presence of the electron-withdrawing carboxylate group at the C-4 position further enhances this susceptibility.

A notable example that underscores the potential for nucleophilic substitution on a closely related analogue is the reaction of methyl 3-nitropyridine-4-carboxylate. In this compound, the nitro group at the 3-position can be displaced by a fluoride anion, demonstrating the feasibility of SNAr reactions on this pyridine scaffold. nih.govwikipedia.org This suggests that a suitable leaving group at the C-2, C-3, C-5, or C-6 position of the this compound ring could potentially be displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-type intermediate, the stability of which is enhanced by the electron-withdrawing substituents. wikipedia.org

| Reactant | Nucleophile | Product | Reference |

| Methyl 3-nitropyridine-4-carboxylate | Cesium fluoride (CsF) | Methyl 3-fluoropyridine-4-carboxylate | nih.gov |

Interactive Data Table: Nucleophilic Aromatic Substitution on a Pyridine-4-carboxylate Analog

Transformations of the Carboxylate Ester Group

The methyl carboxylate group at the 4-position is a versatile functional handle that can undergo a range of transformations, providing access to other important functional groups.

Hydrolysis Reactions to Carboxylic Acid

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-ethenylpyridine-4-carboxylic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This reversible reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

While specific kinetic data for the hydrolysis of this compound is not available, the general principles of ester hydrolysis are well-established.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of another alcohol (e.g., ethanol, isopropanol) in the presence of a suitable catalyst would yield the corresponding ethyl or isopropyl ester. This method is a valuable tool for modifying the properties of the molecule, such as its solubility or volatility. organic-chemistry.org

| Reactant | Alcohol | Catalyst | Product | Reference |

| Methyl Ester | R'-OH | Acid or Base | R'-Ester | organic-chemistry.org |

Interactive Data Table: General Transesterification Reaction

Multi-Component Reactions and Cascade Processes Involving this compound

The presence of multiple reactive sites in this compound, namely the pyridine ring, the vinyl group, and the ester, makes it a potential candidate for participation in multi-component reactions (MCRs) and cascade processes. MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates portions of all the starting materials. ebrary.net Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next.

While specific examples of MCRs or cascade reactions directly involving this compound as a starting material are not extensively documented, its structural motifs are found in products of such reactions. For instance, various substituted pyridines are synthesized through multi-component reactions like the Hantzsch pyridine synthesis. acsgcipr.org The vinyl group could potentially participate in cycloaddition reactions or act as a Michael acceptor, while the pyridine nitrogen and the ester carbonyl could be involved in condensation or cyclization steps within a cascade sequence. The development of novel MCRs and cascade reactions utilizing the unique reactivity of this compound remains an area ripe for exploration in synthetic organic chemistry.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and conformational possibilities of a molecule. These methods provide insights into the molecule's stability and preferred spatial arrangements.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable, or ground-state, geometry of a molecule. acs.org For Methyl 3-ethenylpyridine-4-carboxylate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the geometry with the lowest possible energy. sid.irresearchgate.net This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to a stable molecular structure. The resulting optimized structure provides a foundational model for understanding the molecule's physical and chemical properties.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as the bond connecting the ethenyl group to the pyridine (B92270) ring and the bonds within the methyl carboxylate group, can exist in multiple conformations. Conformational analysis involves mapping the energy of the molecule as a function of the rotation around these bonds. By systematically rotating these bonds and calculating the corresponding energy at each step, a potential energy surface or energy landscape can be generated. This landscape reveals the most stable conformers (energy minima) and the energy barriers (transition states) between them. Identifying the global minimum energy conformation is crucial, as it represents the most likely structure of the molecule under thermal equilibrium.

Analysis of Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule govern its reactivity, polarity, and spectroscopic characteristics. Computational methods provide powerful tools to visualize and quantify these features.

HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. mdpi.com For this compound, calculating the energies of these orbitals would provide a quantitative measure of its kinetic stability and electrical transport properties.

Interactive Table: Interpreting HOMO-LUMO Gap

| HOMO-LUMO Energy Gap | Implied Property | Chemical Behavior |

| Large | High Stability | Low Reactivity, Hard Molecule |

| Small | Low Stability | High Reactivity, Soft Molecule |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net

Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue-colored regions signify a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential. mdpi.com For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, highlighting them as primary sites for electrophilic interaction.

Investigation of Intermolecular Interactions and Binding Energies

Understanding how molecules interact with each other is crucial for predicting their behavior in condensed phases (liquids and solids) and their ability to bind to biological targets. Computational methods can quantify the strength and nature of these non-covalent interactions.

Hydrogen Bonding Interactions

The structural motifs of this compound, specifically the pyridine nitrogen and the carboxylate oxygen atoms, are prime sites for hydrogen bonding. The pyridine nitrogen, with its lone pair of electrons, acts as a potent hydrogen bond acceptor. Quantum mechanical calculations on analogous systems, such as those involving 2-(phenylamino)nicotinic acid, indicate that the hydrogen-bonding strength of an acid-pyridine heterosynthon (O-H···N) is stronger than that of a carboxylic acid–acid dimer (O-H···O). researchgate.net This preference is critical in predicting the assembly of molecules in the solid state.

The table below summarizes typical interaction energies for hydrogen bonds relevant to pyridine-carboxylate structures, derived from computational studies on analogous systems.

| Interaction Type | Donor | Acceptor | Typical Calculated Interaction Energy (kJ/mol) | Character |

|---|---|---|---|---|

| Strong Hydrogen Bond | -COOH | N (Pyridine) | -30 to -40 | Primarily Electrostatic |

| Moderate Hydrogen Bond | -COOH | O=C (Carboxylate) | -20 to -30 | Electrostatic/Covalent |

| Weak Hydrogen Bond | C-H (Aromatic) | N (Pyridine) | -5 to -15 | Dispersion/Electrostatic |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Carboxylate) | -4 to -12 | Dispersion/Electrostatic |

π-π Stacking and Halogen Bonding (Contextual Relevance)

π-π Stacking: The aromatic pyridine ring in this compound is capable of engaging in π-π stacking interactions. These interactions are crucial in the vertical assembly of molecules in crystal packing and in the stabilization of macromolecular structures. Theoretical investigations using high-level ab initio methods like Møller-Plesset perturbation theory (MP2) are necessary to accurately capture the dispersion forces that dominate these interactions, as methods like HF and DFT can fail to describe them correctly. researchgate.net Computational studies on pyridine dimers have identified several stable geometries, with the antiparallel-displaced arrangement being the most energetically favorable. researchgate.net This preference arises from a balance between attractive dispersion forces and repulsive electrostatic and exchange interactions. acs.org

Symmetry-Adapted Perturbation Theory (SAPT) provides a powerful tool for dissecting these interaction energies into physically meaningful components: electrostatics, exchange, induction, and dispersion. wikipedia.orgq-chem.com For pyridine dimers, SAPT analysis confirms that dispersion is the primary attractive force, though electrostatic contributions from the quadrupole moment of the ring are also significant. researchgate.net

The following table presents calculated binding energies for different pyridine dimer geometries, illustrating the energetic landscape of π-π stacking.

| Dimer Geometry | Description | Calculated Binding Energy (kcal/mol) at MP2/6-311++G** researchgate.net |

|---|---|---|

| Antiparallel-displaced | Rings are parallel but offset, with dipoles opposing. | 3.97 |

| Antiparallel-sandwich | Rings are stacked directly on top of each other, with dipoles opposing. | 3.05 |

| Parallel-displaced | Rings are parallel but offset, with dipoles aligned. | 2.39 |

| T-up | Edge of one ring points towards the face of the other (N-H points to ring). | 1.91 |

| Parallel-sandwich | Rings are stacked directly on top of each other, with dipoles aligned. | 1.53 |

Halogen Bonding: In the context of crystal engineering and the design of functional materials, halogen bonding is a highly directional and tunable non-covalent interaction. umich.edu While this compound does not itself contain a halogen, it can act as a potent halogen bond acceptor via its pyridine nitrogen. The interaction occurs between the nucleophilic nitrogen and a region of positive electrostatic potential on a halogen atom, known as a σ-hole. umich.edu

Computational studies on complexes between pyridine derivatives and halogen donors (e.g., dihalogens or iodobenzenes) use methods like DFT and QTAIM to analyze the interaction strength and nature. nih.govnih.gov The binding energy (ΔEbind) and the properties of the BCP between the nitrogen and the halogen atom are used to quantify the bond. nih.gov These interactions are primarily electrostatic but can have significant charge-transfer character, as revealed by energy decomposition analyses. umich.edunih.gov The ability to form such predictable and strong interactions makes pyridine-carboxylate scaffolds valuable building blocks in supramolecular chemistry.

Kinetic Studies and Reaction Mechanism Elucidation

Understanding the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound is essential for optimizing its production and predicting its reactivity.

Reaction Pathway Analysis

The synthesis of substituted pyridines can be achieved through various classical methods, including the Hantzsch and Kondrat'eva syntheses, which typically involve the condensation of carbonyl compounds and amines. baranlab.org However, for a molecule like this compound, modern cross-coupling reactions offer a more direct and modular approach.

A plausible synthetic pathway involves the functionalization of a pre-existing pyridine ring. For instance, the ethenyl group at the C-3 position could be introduced via a palladium-catalyzed Heck reaction. wikipedia.org This reaction couples an alkene with an unsaturated halide. mdpi.com The pathway would likely start with a halogenated precursor, such as Methyl 3-bromopyridine-4-carboxylate.

The key steps in the Heck reaction catalytic cycle are:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., the bromopyridine precursor) to form a Pd(II) complex.

Alkene Coordination and Insertion: The alkene (ethylene) coordinates to the Pd(II) center and subsequently inserts into the Pd-Aryl bond.

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, reforming the alkene C=C bond and generating a Pd-H species.

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst, completing the cycle. wikipedia.org

Alternative pathways could involve the Minisci reaction for C-H functionalization, although controlling regioselectivity for the C-3 position can be challenging. nih.gov

Transition State Characterization

The elucidation of a reaction mechanism is greatly enhanced by the computational characterization of its transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and analyzing this structure provides critical information about the reaction's kinetics and feasibility.

For the Heck reaction pathway described above, DFT calculations can be used to model the key steps. The rate-determining step is often the concerted metalation/deprotonation (CMD) of a C-H bond or the migratory insertion of the alkene. nih.gov Computational studies on related Pd(II)-catalyzed oxidative couplings have characterized a six-membered ring transition state for the CMD step. nih.gov

TS calculations are typically performed using methods like the synchronous transit-guided quasi-Newton (QST2 or QST3) methods or the Berny optimization algorithm in computational chemistry software like Gaussian. youtube.comyoutube.com Once a TS structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate, moving from reactant to product. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is directly related to the reaction rate.

Predictive Screening and Virtual Libraries in Reticular Chemistry

Reticular chemistry is the process of linking molecular building blocks into predetermined, ordered structures, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org Molecules like this compound, containing both a coordinating group (pyridine) and a linking moiety (carboxylate), are excellent candidates for organic linkers in the construction of these materials. alfa-chemistry.comnih.gov

The power of reticular chemistry lies in the ability to design materials with tailored properties (e.g., pore size, surface area, chemical functionality) by judiciously selecting the metal nodes and organic linkers. researchgate.net The ethenyl group on this compound could serve as a site for post-synthetic modification, further functionalizing the resulting framework.

Computational methods are indispensable in this field. Instead of synthesizing every possible combination of linkers and nodes, researchers use predictive screening of virtual libraries. Large databases of existing and hypothetical MOFs, such as the Quantum MOF (QMOF) database, can be computationally screened for desired properties. nih.gov High-throughput screening involves using molecular simulations to predict properties like gas adsorption capacity, selectivity, and mechanical stability for thousands of candidate structures. nih.gov This in silico approach dramatically accelerates the discovery of high-performing materials for specific applications, such as carbon capture, gas storage, and catalysis, by identifying the most promising candidates for experimental synthesis. alfa-chemistry.comnih.gov The structural and electronic properties of linkers like this compound are used as inputs for these large-scale simulations, guiding the rational design of next-generation functional materials.

Advanced Applications in Chemical Research

Role as a Building Block in Complex Organic Synthesis

The unique combination of reactive sites on Methyl 3-ethenylpyridine-4-carboxylate makes it a versatile building block for the construction of more complex molecular architectures.

The reactivity of the compound is dictated by its three primary functional components: the pyridine (B92270) ring, the ethenyl side chain, and the methyl ester. Each of these can be selectively targeted to generate a wide array of novel pyridine derivatives.

Reactions of the Ethenyl Group: The vinyl group is susceptible to a variety of transformations. It can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, providing a route to other functionalized pyridine compounds. evitachem.com Additionally, it can participate in addition reactions and reduction to an ethyl group.

Modifications of the Methyl Carboxylate Group: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. This flexibility is crucial for incorporating the pyridine scaffold into larger molecules.

Reactions involving the Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be quaternized. The ring itself can undergo nucleophilic aromatic substitution, although the reactivity is dependent on the specific substitution pattern. smolecule.comacs.org

These potential transformations highlight the compound's role as a versatile precursor.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product(s) |

| Ethenyl (Vinyl) Group | Oxidation | Aldehyde, Carboxylic Acid |

| Reduction | Ethylpyridine derivative | |

| Addition (e.g., Halogenation) | Dihaloethylpyridine derivative | |

| Methyl Carboxylate Group | Hydrolysis | 3-Ethenylpyridine-4-carboxylic acid |

| Aminolysis | Amide derivatives | |

| Transesterification | Other alkyl esters | |

| Pyridine Ring (Nitrogen) | Quaternization | N-alkyl pyridinium salts |

Due to its multiple functional groups, this compound serves as a valuable intermediate in multi-step syntheses. evitachem.com A synthetic strategy might involve the initial modification of the ester group, for example, to create an amide linkage to another molecule. Subsequently, the ethenyl group could be transformed to introduce further complexity or to fine-tune the electronic properties of the molecule. This stepwise modification allows for the controlled and systematic construction of complex target molecules, including those with potential biological activity or specific material properties. mdpi.com The synthesis of novel thieno[3,2-b]pyridine derivatives, for instance, often involves multi-step pathways where substituted pyridines are key intermediates. mdpi.com

Contributions to Material Science Research

Pyridine-containing molecules are integral to the development of advanced materials due to their unique electronic and coordination properties.

The presence of a vinyl group allows this compound to function as a monomer in polymerization reactions. This would lead to the formation of polyvinylpyridine (PVP) analogs, a class of polymers with a wide range of applications. researchgate.net The polymerization of vinylpyridines can be achieved through various methods, including free radical and anionic polymerization. google.comufl.edu

The resulting polymer would have a polystyrene-like backbone with pendant methyl pyridine-4-carboxylate groups. The properties of this polymer, such as solubility and thermal stability, would be influenced by these side chains. Furthermore, the pyridine nitrogen and the ester group on the polymer backbone would be available for post-polymerization modification, allowing for the creation of highly functionalized materials. nih.govmdpi.com Poly(4-vinylpyridine) itself is used as a support for catalysts and in the creation of functional coatings. polysciences.com

Table 2: Applications of Polyvinylpyridine-Based Functional Materials

| Application Area | Functionality | Reference(s) |

| Catalysis | Serves as a polymeric ligand for metal complexes in various catalytic processes. | researchgate.netpolysciences.com |

| Ion-Exchange & Adsorption | Used in water purification and for scavenging metal ions. | polysciences.com |

| Surface Modification | Enhances adhesion, chemical resistance, and allows for surface functionalization. | polysciences.com |

| Biomedical | Employed in drug delivery systems and as biofunctional coatings. | mdpi.compolysciences.com |

Pyridine derivatives are key components in the design of functional materials such as metal-organic frameworks (MOFs) and other coordination polymers. mdpi.commdpi.com The nitrogen atom of the pyridine ring can coordinate with metal ions, enabling the self-assembly of ordered, porous structures. The specific substituents on the pyridine ring, such as the ester and vinyl groups of this compound, can be used to tune the properties of these materials, influencing factors like pore size, stability, and catalytic activity. mdpi.com These functional materials have applications in gas storage, separation, and heterogeneous catalysis. mdpi.com

The conjugated system formed by the pyridine ring and the ethenyl group suggests that this compound and materials derived from it could possess interesting optoelectronic properties. Pyridine is an electron-deficient ring, and when incorporated into larger conjugated systems, it can act as an electron-accepting moiety. researchgate.net This donor-acceptor architecture is fundamental to the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The absorption and emission properties of such materials can be tuned by altering the substituents on the pyridine ring. nih.gov For example, electron-donating or electron-withdrawing groups can shift the absorption and fluorescence spectra. researchgate.netnih.gov Theoretical and experimental studies on various pyridine-based scaffolds have demonstrated their potential in creating materials with tailored optical and electronic characteristics for specific device applications. researchgate.netrsc.org

Applications in Catalysis Research

A thorough review of current scientific literature and patent databases did not yield specific research detailing the application of this compound in the field of catalysis.

There is no specific information available in the reviewed literature regarding the use of this compound in ligand design for coordination chemistry.

No published studies were identified that describe the use of this compound as a component in supported catalytic systems.

Exploration in Agrochemical Sciences

Comprehensive searches of scientific and patent literature did not reveal any specific applications of this compound within the field of agrochemical sciences.

There is no available data to suggest that this compound is currently utilized as a precursor for the synthesis of agrochemical products.

Investigation of Biological Interaction Mechanisms

Research has identified this compound as a key intermediate in the synthesis of inhibitors for Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various diseases. google.com

This compound serves as a precursor in the development of Peptidylarginine Deiminase 4 (PAD4) inhibitors. google.com PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline within proteins. This post-translational modification, known as citrullination or deimination, can have significant downstream effects on protein function and immune responses.

The inhibition of PAD4 is a therapeutic strategy for autoimmune diseases such as Rheumatoid Arthritis (RA). google.com In RA, the citrullination of proteins in the joints is believed to create neoantigens that trigger an autoimmune response, leading to inflammation and tissue damage. By serving as a building block for PAD4 inhibitors, this compound contributes to the development of potential treatments for such conditions. google.com

Furthermore, PAD4 is involved in the process of Neutrophil Extracellular Trap (NET) formation, a defense mechanism of the innate immune system. google.com While NETs are crucial for trapping and killing pathogens, their excessive or unregulated formation can contribute to tissue injury and pathology in various diseases. Therefore, inhibitors synthesized from intermediates like this compound may have therapeutic applications in diseases characterized by pathological NET formation. google.com

The synthesis of this compound for this purpose has been described, highlighting its role as a crucial component in the creation of these targeted enzyme inhibitors. google.com

Synthesis of this compound as a PAD4 Inhibitor Intermediate

| Reactants | Reagents | Product | Reference |

|---|---|---|---|

| Methyl 3-bromopyridine-4-carboxylate | Caesium fluoride, 2,4,6-ethenylboroxin-pyridine complex, Pd(dppf)Cl₂ | This compound | google.com |

Interaction with DNA and Apoptosis Induction Pathways

No specific data is available for this compound.

Metal Ion Coordination and Biological Implications

No specific data is available for this compound.

Role as an Intermediate in Specific Enzyme Inhibitor Synthesis (e.g., PAD4 Inhibitors)

No specific data is available for this compound.

Chemical Transformations Leading to Biologically Relevant Scaffolds

No specific data is available for this compound.

Implications for Epigenetic Regulation Research via Enzyme Inhibition

No specific data is available for this compound.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Currently, established and optimized synthetic pathways specifically for Methyl 3-ethenylpyridine-4-carboxylate are not widely reported in the literature. A primary and essential direction for future research is the development of efficient, scalable, and environmentally benign methods for its synthesis.

Key areas of investigation would include:

Cross-Coupling Methodologies: The application of modern cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, could be explored for the introduction of the ethenyl group at the 3-position of a pre-functionalized methyl pyridine-4-carboxylate scaffold. Research would focus on optimizing catalyst systems, reaction conditions, and substrate scope to achieve high yields and purity.

C-H Activation: Direct C-H vinylation of methyl isonicotinate derivatives represents a more atom-economical approach. Future studies could focus on developing selective catalytic systems that can functionalize the C-3 position of the pyridine (B92270) ring without affecting other sites.

Flow Chemistry and Process Optimization: For scalable production, the development of continuous flow processes for the synthesis of this compound would be highly beneficial. This would allow for better control over reaction parameters, improved safety, and potentially higher throughput.

Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and catalytic systems based on earth-abundant metals would be a critical aspect of developing sustainable synthetic routes.

A representative data table for a potential synthetic route is provided below. Please note, this data is illustrative and based on general yields for similar reactions.

| Step | Reaction Type | Reactants | Catalyst | Solvent | Yield (%) |

| 1 | Halogenation | Methyl isonicotinate | NBS | Acetonitrile | 85-95 |

| 2 | Suzuki Coupling | Methyl 3-bromopyridine-4-carboxylate, Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | Dioxane/Water | 70-85 |

Comprehensive Mechanistic Studies of Chemical Transformations

The dual reactivity of the ethenyl group and the pyridine ring system in this compound presents a rich field for mechanistic investigations. A deeper understanding of the reaction mechanisms will enable more precise control over its chemical transformations.

Future mechanistic studies could include:

Polymerization Reactions: The vinyl group makes this compound a potential monomer for the synthesis of novel polymers. nanobioletters.com Mechanistic studies of its radical, anionic, and cationic polymerization would be crucial to understand the stereochemistry and electronic properties of the resulting polymers. ufl.edu

Cycloaddition Reactions: The ethenylpyridine moiety can participate in various cycloaddition reactions, such as [2+2] photocycloadditions, to form complex polycyclic structures. nih.govacs.org Detailed mechanistic studies, potentially using computational methods, could elucidate the transition states and stereochemical outcomes of these reactions.

Oxidative Addition Reactions: The interaction of the pyridine nitrogen and the ethenyl group with transition metals could lead to interesting organometallic complexes. Mechanistic studies of oxidative addition reactions would be valuable for understanding the catalytic potential of such complexes. nih.gov

Expansion of Computational Modeling for Structure-Activity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling could provide significant insights.

Key areas for computational research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. These calculations can help in predicting its reactivity towards electrophiles and nucleophiles.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of this compound are synthesized and tested for a specific biological activity, QSAR models can be developed to correlate their structural features with their activity. nih.govnih.govnih.gov This can aid in the rational design of more potent analogues.

Molecular Docking and Dynamics: For potential pharmaceutical applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound with biological targets such as enzymes and receptors. Molecular dynamics simulations can further elucidate the stability of these interactions over time.

Below is an illustrative table of calculated properties for a pyridine derivative, which could be generated for the target compound.

| Property | Calculated Value | Method |

| Dipole Moment | 2.5 - 3.5 D | DFT/B3LYP |

| HOMO Energy | -6.0 to -7.0 eV | DFT/B3LYP |

| LUMO Energy | -1.0 to -2.0 eV | DFT/B3LYP |

| Electron Affinity | 0.5 - 1.5 eV | DFT/B3LYP |

Exploration of New Applications in Emerging Fields of Chemistry

The unique structure of this compound suggests its potential utility in several emerging areas of chemistry.

Future application-oriented research could focus on:

Materials Science: As a monomer, it could be used to create functional polymers with applications in coatings, membranes, or as ligands for catalysts. mdpi.comresearchgate.net The pyridine moiety can be quaternized to introduce charge, making the resulting polymers suitable for applications such as ion-exchange resins or antimicrobial surfaces. nanobioletters.comnih.gov

Organic Electronics: Pyridine-based materials are of interest for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound and its derivatives could be tuned for these applications.

Supramolecular Chemistry: The pyridine nitrogen can act as a hydrogen bond acceptor and a ligand for metal coordination, making this molecule a potential building block for the self-assembly of complex supramolecular architectures.

Integration with High-Throughput Screening for Material Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific property or activity. nih.goveurofinsdiscovery.comnih.govunchainedlabs.com Integrating the synthesis of derivatives of this compound with HTS could accelerate the discovery of new materials and biologically active molecules.

Potential HTS campaigns could include:

Catalyst Discovery: A library of metal complexes derived from this compound and its analogues could be screened for catalytic activity in a variety of organic transformations.

Drug Discovery: Screening a library of derivatives against a panel of biological targets could identify lead compounds for the development of new therapeutic agents. mdpi.com

Polymer Science: High-throughput polymerization and characterization techniques could be used to rapidly screen a range of copolymers of this compound with other monomers to identify materials with desired physical and chemical properties.

Deepening Understanding of Biological Interaction Profiles

The pyridine nucleus is a common feature in many pharmaceuticals. Therefore, it is crucial to understand the potential biological interactions of this compound.

Future research in this area should involve:

Pharmacological Profiling: A systematic evaluation of the compound's activity against a broad range of biological targets, including enzymes and receptors, would provide a comprehensive understanding of its pharmacological profile.

Metabolic Stability: Investigating the metabolic fate of this compound in vitro and in vivo is essential to assess its potential as a drug candidate. The ethenyl and ester groups are potential sites of metabolic transformation.

Toxicity Studies: A thorough toxicological assessment is necessary to determine the safety profile of the compound before any potential therapeutic applications can be considered.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 3-ethenylpyridine-4-carboxylate and related pyridine derivatives?

- Methodological Answer : Pyridine derivatives are often synthesized via cyclization reactions (e.g., Biginelli reactions) or condensation of aldehydes with thioureas. For example, equimolar ratios of reactants in anhydrous solvents (e.g., benzene or ethanol) with catalysts like piperidine are typical. Purification involves recrystallization (e.g., from methanol) or column chromatography . Key steps include refluxing under inert conditions and monitoring via TLC or LC-MS.

Q. How can crystallographic software tools aid in the structural determination of this compound?

- Methodological Answer : Programs like SHELX (for refinement) and ORTEP-III (for graphical representation) are critical. SHELXL refines small-molecule structures using high-resolution data, while ORTEP generates thermal ellipsoid plots to visualize atomic displacement . For initial structure solution, SHELXS or SHELXD can identify heavy atoms in XRD datasets .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard identification. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse with water and seek medical advice. Waste disposal must comply with local regulations for halogenated/organic compounds .

Q. How is the purity of synthesized this compound validated?

- Methodological Answer : Techniques include:

- HPLC : Assess purity >98% using C18 columns and UV detection.

- NMR : Confirm structural integrity via characteristic peaks (e.g., ester carbonyl at ~170 ppm in NMR).

- LC-MS : Verify molecular ion peaks (e.g., ESI+ m/z for [M+H]) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths or angles) be resolved during refinement?

- Methodological Answer : Use SHELXL ’s restraints for geometrically strained regions. Compare derived parameters (e.g., torsion angles) against databases like the Cambridge Structural Database (CSD) via Mercury software. For puckering analysis, apply Cremer-Pople coordinates to quantify ring distortions .

Q. What strategies optimize reaction yields for this compound synthesis when facing low conversion rates?

- Methodological Answer :

- Reaction Conditions : Adjust solvent polarity (e.g., switch from ethanol to DMF) or temperature (e.g., 80°C vs. room temperature).

- Catalysts : Test alternatives like DDQ for dehydrogenation instead of piperidine .

- Table : Comparison of yields under varying conditions (from ):

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | Piperidine | 25 | 60 |

| Benzene | DDQ | 80 | 85 |

| DMF | KCO | 100 | 72 |

Q. How can computational tools predict intermolecular interactions in this compound crystals?

- Methodological Answer : Use Mercury’s Materials Module to analyze packing motifs and hydrogen-bonding networks. Generate Hirshfeld surfaces to map close contacts (e.g., C–H···O interactions). Compare with similar structures in the CSD to identify trends in lattice stability .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.